3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or other suitable precursors under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole include other pyrazole derivatives with chlorophenyl groups, such as:
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its distinct characteristics and advantages.
Properties
Molecular Formula |
C21H12Cl4N2 |
---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl4N2/c22-15-5-1-13(2-6-15)19-12-20(14-3-7-16(23)8-4-14)27(26-19)21-11-17(24)9-10-18(21)25/h1-12H |
InChI Key |
KSKDCXQFMHDXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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